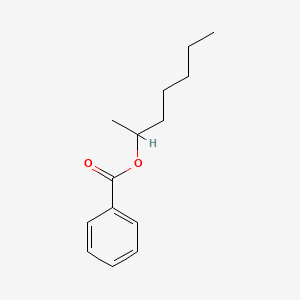

2-Heptanol, benzoate

Description

Historical Context and Contemporary Relevance of Benzoate (B1203000) Esters

Benzoate esters have a long history in chemical research and industry. Historically, they have been utilized as plasticizers, fragrances, and preservatives. The parent carboxylic acid, benzoic acid, was first described in the 16th century and has been a cornerstone in the development of organic chemistry. amanote.com The esterification of benzoic acid with various alcohols has led to a vast library of benzoate esters with a wide range of physical and chemical properties.

In contemporary research, benzoate esters continue to be relevant. They are integral components in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The aromatic ring of the benzoate moiety can be functionalized, and the ester linkage can be cleaved under specific conditions, making them versatile protecting groups or synthetic intermediates. Furthermore, the interest in green chemistry has spurred research into more sustainable methods for synthesizing benzoate esters, such as enzymatic and catalytic processes. google.com The global market for benzoates is projected to see steady growth, driven by demand in the food preservation, pharmaceutical, and personal care industries. mdpi.com

Structural Isomerism and Stereochemical Considerations of the 2-Heptanol (B47269) Moiety

The alcohol precursor to 2-Heptanol, benzoate is 2-Heptanol, a secondary alcohol. A key feature of 2-Heptanol is the presence of a chiral center at the second carbon atom, the carbon to which the hydroxyl group is attached. This chirality means that 2-Heptanol exists as two non-superimposable mirror images, or enantiomers: (R)-2-Heptanol and (S)-2-Heptanol. wpmucdn.com

This stereoisomerism is conferred to the resulting ester, this compound. Therefore, one can synthesize (R)-heptan-2-yl benzoate and (S)-heptan-2-yl benzoate. The specific stereochemistry of the molecule can significantly influence its biological activity and physical properties. For instance, in the field of fragrance chemistry, it is well-established that different enantiomers of a chiral molecule can have distinct odors. The synthesis of enantiomerically pure forms of such compounds is a significant area of research in organic chemistry, often employing stereoselective synthesis or chiral resolution techniques. The development of chiral building blocks is crucial for the pharmaceutical industry, as the therapeutic efficacy and safety of a drug can be highly dependent on its stereochemistry. sharif.eduresearchgate.net

Overview of Current Research Gaps and Future Perspectives for this compound

While the synthesis and properties of benzoate esters, in general, are well-documented, specific research focused solely on this compound is less abundant. Much of the current understanding is extrapolated from studies on similar secondary alcohol benzoates.

Current Research Gaps:

Detailed Biological Activity Studies: There is a lack of comprehensive studies on the specific biological activities of the individual enantiomers of this compound. Such research could uncover potential applications in pharmacology or agriculture.

Advanced Material Applications: The potential for incorporating this compound into advanced materials, such as liquid crystals or polymers, remains largely unexplored. The chiral nature of the molecule could impart interesting optical or mechanical properties to such materials.

In-depth Mechanistic Studies: While general mechanisms for esterification are known, detailed kinetic and mechanistic studies of the synthesis of this compound, particularly enantioselective syntheses, could lead to more efficient and scalable production methods.

Future Perspectives: The future of research on this compound and related chiral esters is promising. The growing demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries will continue to drive the development of novel and efficient asymmetric synthesis methods. cas.org Lipase-catalyzed resolutions and asymmetric catalysis are expected to play a significant role in this area. wpmucdn.com

Furthermore, the increasing focus on sustainable and green chemistry will likely lead to the exploration of more environmentally benign catalytic systems for the synthesis of this compound. The unique stereochemical properties of this compound may also lead to its use as a chiral building block in the synthesis of complex natural products and other bioactive molecules. As analytical techniques become more sophisticated, a deeper understanding of the structure-property relationships of chiral esters like this compound will undoubtedly open up new avenues for their application.

Detailed Research Findings

While specific research on this compound is limited, findings from related areas provide valuable insights.

Synthesis: The synthesis of this compound is typically achieved through the esterification of 2-Heptanol with benzoic acid or its derivatives, such as benzoyl chloride. nih.gov The reaction is often catalyzed by a strong acid, such as sulfuric acid. For the synthesis of enantiomerically pure this compound, two primary strategies are employed:

Chiral Resolution of Racemic 2-Heptanol: This involves separating the (R) and (S) enantiomers of 2-Heptanol, often through enzymatic methods using lipases, followed by esterification.

Asymmetric Synthesis: This involves the direct synthesis of a single enantiomer of 2-Heptanol or the enantioselective esterification of racemic 2-Heptanol.

Lipase-catalyzed kinetic resolution is a widely used method for obtaining enantiomerically enriched secondary alcohols. thegoodscentscompany.com Enzymes like Candida antarctica lipase (B570770) B (CALB) have shown high efficiency in the acylation of secondary alcohols.

Spectroscopic Data: The characterization of this compound relies on standard spectroscopic techniques.

Mass Spectrometry: The mass spectrum of heptyl benzoate (a related isomer) shows characteristic fragmentation patterns, with major peaks often corresponding to the benzoyl cation and fragments of the heptyl chain.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzoate group and the protons of the heptyl chain. The chemical shift and splitting pattern of the proton on the chiral carbon (C2) would be of particular interest.

Infrared Spectroscopy: The IR spectrum would exhibit a strong absorption band characteristic of the ester carbonyl group (C=O), typically in the region of 1720-1740 cm⁻¹.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₂ |

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | heptan-2-yl benzoate |

| CAS Number | 6624-59-5 |

Data sourced from PubChem. thegoodscentscompany.com

Table 2: Spectroscopic Data for Heptyl Benzoate (Isomer)

| Spectroscopic Technique | Key Features |

| Mass Spectrometry (GC-MS) | Major peaks at m/z values corresponding to the benzoyl cation and fragments of the heptyl chain. |

| Infrared Spectroscopy | Strong C=O stretching vibration characteristic of an ester. |

| ¹H NMR Spectroscopy | Signals in the aromatic region for the benzoate protons and in the aliphatic region for the heptyl protons. |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the heptyl chain. |

Note: Specific spectral data for this compound can be found in spectral databases such as the NIST Chemistry WebBook and PubChem.

Structure

3D Structure

Properties

CAS No. |

6624-59-5 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

heptan-2-yl benzoate |

InChI |

InChI=1S/C14H20O2/c1-3-4-6-9-12(2)16-14(15)13-10-7-5-8-11-13/h5,7-8,10-12H,3-4,6,9H2,1-2H3 |

InChI Key |

WMGISUKBJZWCDP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for 2 Heptanol, Benzoate

Esterification Reactions for the Direct Synthesis of 2-Heptanol (B47269), Benzoate (B1203000)

Esterification is a cornerstone reaction in organic synthesis for producing esters. chemguide.co.uk The direct synthesis of 2-heptanol, benzoate involves the reaction of 2-heptanol with benzoic acid or its derivatives. This reaction is typically slow and requires a catalyst to achieve reasonable rates and yields. dergipark.org.tr The choice of catalyst, whether homogeneous or heterogeneous, significantly influences the reaction conditions and outcomes.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a traditional and widely used method for esterification. dergipark.org.tr Strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid are common catalysts for the Fischer esterification of benzoic acid with alcohols. researchgate.netdnu.dp.uamdpi.com The mechanism involves protonation of the carbonyl oxygen of benzoic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-heptanol.

Organometallic compounds containing metals like tin, titanium, or zirconium also serve as effective homogeneous catalysts, particularly at higher temperatures (above 180°C). google.com For instance, a tin(II) compound can be used to catalyze the reaction between benzoic acid and alcohols with 7 to 13 carbon atoms. google.com These catalysts function as Lewis acids, coordinating with the carbonyl oxygen to activate the carboxylic acid. The primary drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can lead to corrosion issues and environmental concerns due to acidic waste. dergipark.org.trresearchgate.net

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages over their homogeneous counterparts, including ease of separation, reusability, and reduced environmental impact. dergipark.org.trchimia.ch

A variety of solid metal oxides have been investigated as catalysts for esterification. These materials possess acidic or basic sites on their surface that can catalyze the reaction. Zirconia (ZrO2)-based catalysts, often promoted with other metal oxides like ZnO, CeO, or La2O3, have demonstrated high activity for both esterification and transesterification. mdpi.comosti.gov Supported iron oxide nanoparticles have also been employed as efficient and recoverable Lewis acid catalysts for the esterification of carboxylic acids. mdpi.com

The structural properties of these metal oxide catalysts, such as surface area, porosity, and the nature of the active sites, are critical to their catalytic performance. For example, incorporating zinc into a Mg-Al mixed oxide support for gold nanoclusters was found to enhance the metal-support interaction and reduce the gold particle size, leading to superior catalytic activity in oxidative esterification. nih.gov Similarly, alkaline earth layered benzoates, such as those of barium, calcium, and strontium, have been shown to act as effective and reusable heterogeneous catalysts for the esterification of benzoic acid, retaining their layered structure and catalytic properties over multiple cycles. scielo.br

The mechanism of esterification over solid catalysts can proceed through different pathways depending on the nature of the active sites.

Lewis Acid Catalysis: On catalysts like iron oxide or zirconia, the metal center (e.g., Fe³⁺ or Zr⁴⁺) acts as a Lewis acid site. It coordinates to the carbonyl oxygen of the carboxylic acid, activating the carbonyl group for nucleophilic attack by the alcohol. mdpi.com

Brønsted Acid Catalysis: Solid acids like sulfated zirconia or ion-exchange resins possess Brønsted acid sites (protons). The mechanism is similar to homogeneous acid catalysis, involving protonation of the carbonyl oxygen.

Base Catalysis: Some metal oxides possess basic sites (e.g., O²⁻). In these cases, the alcohol can be deprotonated to form a more nucleophilic alkoxide ion, which then attacks the carbonyl carbon of the carboxylic acid.

Concerted Mechanism: A proposed mechanism for some metal oxides involves the dissociative adsorption of the alcohol onto the catalyst surface, forming an alkoxide and a hydroxyl group. The alkoxide then attacks the carbonyl group of the acid to form the ester. researchgate.net

To maximize the yield of this compound, several reaction parameters must be optimized. The systematic optimization of these conditions is crucial for developing efficient and sustainable chemical processes. rsc.orgnih.govnih.gov Key factors include:

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions. For esterification of benzoic acid, temperatures often range from 55°C to 160°C or higher, depending on the catalyst and reactants. dergipark.org.trscielo.br

Molar Ratio of Reactants: Using an excess of one reactant, typically the alcohol (2-heptanol), can shift the reaction equilibrium towards the product side, thereby increasing the conversion of the limiting reactant (benzoic acid). dergipark.org.tr

Catalyst Loading: The amount of catalyst affects the reaction rate. An optimal loading provides a sufficient number of active sites without being excessive, which could add unnecessary cost or complicate product purification.

Water Removal: Esterification is a reversible reaction that produces water as a byproduct. chemguide.co.uk Removing water from the reaction mixture as it is formed (e.g., by distillation) is a critical strategy to drive the equilibrium towards the formation of the ester and achieve high yields. google.com

The following interactive table summarizes research findings on the optimization of various esterification reactions, demonstrating the impact of different conditions on product yield.

| Catalyst | Reactants | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Deep Eutectic Solvent (DES) | Benzoic Acid, Ethanol (B145695) | 75 | 1:10 | 10 wt% | 88.4 | dergipark.org.tr |

| Barium Benzoate | Benzoic Acid, Methanol | 160 | 1:14 | 10 wt% | 68.5 | scielo.br |

| FeNP@SBA-15 | Benzoic Acid, Methanol | Reflux | 1:2 | 0.1 mol% | >99 | mdpi.com |

| p-Toluenesulfonic acid | Benzoic Acid, 1-Butanol (B46404) | 92-116 | 1:2.9 | 5.2x10⁻² mol/L | 92 (in 120 min) | researchgate.net |

| ZnO | Pelargonic Acid, 2-Ethylhexyl alcohol | 180 | 1:1.2 | 1.0 mol% | >99 (in 4h) | nih.gov |

Heterogeneous Catalysis in Benzoate Esterification

Biocatalytic Approaches for Enantioselective 2-Heptanol Production

Chirality is a critical factor in the efficacy of many pharmaceuticals and fine chemicals. nih.gov Biocatalysis, using enzymes or whole microorganisms, provides a powerful tool for producing single-enantiomer compounds with high selectivity under mild conditions. nih.govnih.gov While direct biocatalytic synthesis of this compound is possible, a more common and well-documented approach is the production of enantiomerically pure 2-heptanol, which can then be used in subsequent esterification.

The primary biocatalytic method for this purpose is the kinetic resolution of racemic 2-heptanol. jocpr.com Kinetic resolution separates a mixture of enantiomers by taking advantage of the different reaction rates of each enantiomer with a chiral catalyst, typically an enzyme. jocpr.com Lipases are the most commonly used enzymes for this transformation due to their broad substrate specificity, stability in organic solvents, and high enantioselectivity. nih.govnih.gov

A prominent example is the use of Lipase (B570770) B from Candida antarctica (CALB), often in its immobilized form (Novozym 435). dss.go.thresearchgate.net In a typical resolution process, racemic 2-heptanol is reacted with an acyl donor (e.g., vinyl acetate (B1210297) or succinic anhydride) in the presence of the lipase. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other. This leaves the unreacted enantiomer (e.g., (S)-2-heptanol) in high enantiomeric purity. dss.go.th The process can be stopped at approximately 50% conversion to achieve high enantiomeric excess (e.e.) for both the unreacted alcohol and the formed ester.

The following interactive table presents data from studies on the enzymatic resolution of 2-heptanol, highlighting the effectiveness of biocatalytic methods.

| Biocatalyst | Substrate | Acyl Donor | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|---|---|

| Lipase B from Candida antarctica | (±)-2-Heptanol | Succinic Anhydride | (S)-(+)-2-Heptanol | 44 | 99.3 | dss.go.th |

| Lipase from Pseudomonas fluorescens (Amano AK) | (±)-2-Heptanol | Vinyl Acetate | (R)-2-heptyl acetate & (S)-2-heptanol | Moderate Selectivities Reported | researchgate.net | |

| Novozym 435 (Immobilized CALB) | (±)-2-Hexanol | Methyl 1-phenylethyl carbonate | (S)-2-Hexanol | 49 | >99 | mdpi.com |

Microbial Reductase Enzymes in Chiral Alcohol Synthesis

The asymmetric synthesis of chiral alcohols using microbial enzymes has become a cornerstone of green chemistry due to the high selectivity and mild reaction conditions offered by biocatalysts. rjptonline.org Enzymes, by their nature, are highly chemo-, regio-, and enantio-selective. rjptonline.org Alcohol dehydrogenases (ADHs) are a prominent class of reductase enzymes utilized for the stereoselective reduction of prochiral ketones to optically pure alcohols. nih.gov These enzymes facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone. rjptonline.org

The application of whole microbial cells is often more convenient and cost-effective than using isolated enzymes, as it circumvents the need for expensive cofactor isolation and regeneration systems. rjptonline.orgnih.gov Microorganisms have been successfully employed for a variety of biotransformations, including the synthesis of chiral intermediates for Active Pharmaceutical Intermediates (API). rjptonline.org A novel medium-chain alcohol dehydrogenase, RhADH from Rhodococcus R6, has demonstrated excellent activity and enantioselectivity in the reduction of various aromatic ketones to chiral alcohols, highlighting the potential of these biocatalysts for producing compounds structurally similar to 2-heptanol. nih.gov The development of robust enzymes, such as the high 2-propanol tolerance alcohol dehydrogenase SmADH2, further expands the industrial applicability of these biocatalytic systems for chiral alcohol synthesis. rsc.org

Bioreduction of Ketone Precursors to Chiral 2-Heptanol

The direct precursor for the synthesis of 2-heptanol is 2-heptanone (B89624). The bioreduction of this ketone provides a direct route to chiral 2-heptanol. Studies have shown that alcohol dehydrogenase can catalyze the reduction of 2-Heptanone to S-2-Heptanol. researchgate.net The use of microemulsions as a reaction medium can significantly increase the reaction rate of ADH compared to aqueous solutions. researchgate.net

Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst for such reductions. researchgate.net It contains multiple alcohol dehydrogenases, some of which can reduce 2-heptanone. Interestingly, while primarily used for reduction, baker's yeast is also capable of oxidizing both enantiomers of 2-heptanol, indicating the presence of at least two different ADHs with complementary stereoselectivity. researchgate.net This dual capability underscores the complexity and versatility of whole-cell biocatalytic systems.

Bioreduction of Ketone Precursors

| Enzyme/Microorganism | Substrate | Product | Key Finding |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | 2-Heptanone | (S)-2-Heptanol | Catalyzes the stereoselective reduction; reaction rate can be increased up to 12 times in microemulsions. researchgate.net |

| Saccharomyces cerevisiae (Baker's Yeast) | 2-Heptanone | 2-Heptanol | Whole cells effectively reduce the ketone precursor, though stereoselectivity can be complex due to multiple enzymes. researchgate.net |

Asymmetric Synthesis Strategies for Stereoisomers of 2-Heptanol

Asymmetric synthesis involves converting an achiral starting material into a chiral product where one stereoisomer is formed in excess. uwindsor.cauvic.ca This can be achieved using chiral auxiliaries, chiral reagents, or chiral catalysts. uvic.ca In the context of 2-heptanol, the primary strategy involves the enantioselective reduction of the prochiral 2-heptanone.

A key strategy is biocatalytic asymmetric reduction, which leverages the inherent stereoselectivity of enzymes like ADHs. rjptonline.org By selecting an appropriate microorganism or isolated enzyme, it is possible to produce either the (R) or (S) enantiomer of 2-heptanol with high enantiomeric excess. nih.govmdpi.com For example, a novel medium-chain alcohol dehydrogenase (RhADH) has been identified that shows excellent enantioselectivity for the reduction of ketones, providing a potential route to specific stereoisomers of 2-heptanol. nih.gov

Another powerful technique is kinetic resolution. This method is applied to a racemic mixture of the alcohol. For instance, yeast cells harvested in the stationary phase of aerobic growth exhibit a specific (S)-oxidation activity. tandfonline.com This means they selectively oxidize (S)-2-heptanol to 2-heptanone, leaving behind the unreacted (R)-2-heptanol in high enantiomeric purity. tandfonline.com This enantioselective oxidation provides an effective process for the resolution of racemic 2-heptanol. tandfonline.com

Alternative Synthetic Routes Involving 2-Heptanol Derivatization

Preparation Methods for 2-Heptanol from Aliphatic Precursors

Beyond biocatalysis, traditional chemical synthesis provides robust methods for preparing 2-heptanol from aliphatic precursors. A common laboratory-scale method involves the chemical reduction of 2-heptanone. prepchem.com In this procedure, 2-heptanone is treated with a reducing agent, such as sodium metal, in a solvent mixture of ethanol and water. prepchem.com

The reaction is typically performed under controlled temperature conditions, not exceeding 30° C, to manage the exothermic reaction. prepchem.com After the sodium has completely reacted, the mixture is worked up by adding water, separating the organic layer, washing it with dilute acid and water, and then drying it. prepchem.com The final purification of the crude 2-heptanol is achieved by fractional distillation, collecting the fraction that boils at 156-158° C, which yields the final product. prepchem.com

Oxidative Transformations of 2-Heptanol to Ketones

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. 2-Heptanol can be readily oxidized to form its corresponding ketone, 2-heptanone. This transformation can be accomplished using both biocatalytic and chemical methods.

Dehydrated baker's yeast (Saccharomyces cerevisiae) has been shown to be an effective biocatalyst for the oxidation of a racemic mixture of (R)- and (S)-2-heptanol to 2-heptanone. tandfonline.comtandfonline.com When using this method, the yeast can be non-enantiospecific, metabolizing both enantiomers and achieving a molar yield close to 100% after 30 hours. researchgate.nettandfonline.comtandfonline.com The process is conducted in a biphasic system, often with an organic layer like hexadecane, under aerobic conditions which are essential for reoxidizing the cofactors involved in the reaction. tandfonline.com However, as noted earlier, yeast harvested at a specific growth phase can exhibit (S)-enantioselectivity. tandfonline.com

Chemically, a variety of oxidizing agents can be employed. A common laboratory procedure for the oxidation of similar secondary alcohols utilizes sodium hypochlorite (B82951) (household bleach) in the presence of acetic acid. quizlet.com The acetic acid protonates the hypochlorite ion to form hypochlorous acid (HOCl), which is the active oxidizing agent. quizlet.com Numerous other reagents and catalytic systems are available for the oxidation of secondary alcohols, including those based on chromium, manganese, or catalytic systems like TEMPO. organic-chemistry.org

Oxidation of 2-Heptanol to 2-Heptanone

| Reagent/Catalyst | Substrate | Product | Conditions & Yield |

|---|---|---|---|

| Saccharomyces cerevisiae (Dehydrated Baker's Yeast) | (R,S)-2-Heptanol | 2-Heptanone | Biphasic system (hexadecane/water), aerobic, 30 hours. Molar yield close to 100%. tandfonline.comtandfonline.com |

| Sodium Hypochlorite (NaOCl) / Acetic Acid | Secondary Alcohols (e.g., 2-Heptanol) | Ketones (e.g., 2-Heptanone) | Forms hypochlorous acid (HOCl) as the active oxidant. quizlet.com |

Advanced Analytical Characterization Techniques and Spectroscopic Analysis

Chromatographic Separation and Detection

Chromatographic techniques are paramount for isolating and identifying 2-heptyl benzoate (B1203000) from complex mixtures, particularly in the context of volatile compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-heptyl benzoate. In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with a capillary column. Following separation, it enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for its identification.

While specific studies detailing the volatile profiling of 2-heptyl benzoate are not prevalent, data for the isomeric n-heptyl benzoate is available and provides insight into the expected mass spectral fragmentation patterns. The mass spectrum is characterized by a molecular ion peak and several key fragment ions. The primary fragmentation involves the cleavage of the ester bond. For benzoate esters, characteristic fragments include the benzoyl cation (m/z 105) and the tropylium ion (m/z 77).

| m/z (Mass-to-Charge Ratio) | Proposed Ion Fragment | Significance |

|---|---|---|

| 220 | [C₁₄H₂₀O₂]⁺ | Molecular Ion (M⁺) |

| 123 | [C₆H₅COOH₂]⁺ | Protonated Benzoic Acid (McLafferty rearrangement) |

| 105 | [C₆H₅CO]⁺ | Benzoyl Cation (Base Peak) |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

This data is illustrative for heptyl benzoate isomers. The base peak is typically the most intense signal in the mass spectrum.

The retention index (RI) is another critical parameter for identification in GC. The Kovats retention index for n-heptyl benzoate has been reported on various stationary phases, which helps in its identification when compared against reference standards nih.gov.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile compounds like 2-heptyl benzoate from a sample matrix. It involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) nih.gov. Volatile analytes partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis.

The effectiveness of HS-SPME depends on several factors that require optimization for each specific analyte and matrix. Although no specific studies were identified that detail an optimized HS-SPME method for 2-heptyl benzoate, a typical optimization process would involve the parameters outlined below.

| Parameter | Description | Common Options for Benzoate Esters |

|---|---|---|

| Fiber Coating | The type of stationary phase on the SPME fiber determines its selectivity. | Polydimethylsiloxane (PDMS), Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) |

| Extraction Temperature | Affects the vapor pressure of the analyte and its partitioning into the headspace. | Typically ranges from 40°C to 80°C |

| Extraction Time | The duration the fiber is exposed to the sample headspace to reach equilibrium. | Usually between 20 to 60 minutes |

| Sample Agitation | Stirring or vortexing helps to facilitate the release of volatiles. | Often employed to accelerate equilibrium |

Liquid-Liquid Extraction (LLE) Combined with GC-MS for Aroma Extracts

Liquid-Liquid Extraction (LLE) is a conventional and robust method for extracting aroma compounds from a liquid matrix. The technique relies on the differential solubility of a compound in two immiscible liquids, typically an aqueous sample and an organic solvent nih.gov. For isolating 2-heptyl benzoate, a water-immiscible organic solvent would be used to extract the compound from the sample. After extraction, the organic layer is concentrated and injected into the GC-MS for analysis researchgate.net.

Common solvents used for the LLE of esters and other aroma compounds include dichloromethane, diethyl ether, ethyl acetate (B1210297), and hexane nih.gov. The choice of solvent is critical and depends on the polarity of the target analyte and the sample matrix. While LLE is effective, it can be time-consuming and require significant volumes of organic solvents.

Aroma Extract Dilution Analysis (AEDA) in Volatile Research

Currently, there is no published research available that identifies 2-heptyl benzoate as an odor-active compound using AEDA. Such a study would determine its FD factor and provide a sensory description of its characteristic odor.

Chiral Gas Chromatography for Enantiomeric Composition Analysis

Because the alcohol moiety (2-heptanol) is chiral, 2-heptyl benzoate exists as a pair of enantiomers: (R)-2-heptyl benzoate and (S)-2-heptyl benzoate. These enantiomers possess identical physical properties except for their interaction with polarized light and other chiral molecules. Often, enantiomers of a compound exhibit different sensory properties.

Chiral gas chromatography is the technique used to separate and quantify individual enantiomers. This is achieved by using a chiral stationary phase (CSP) in the GC column researchgate.netazom.com. The CSP, often a derivative of cyclodextrin, interacts differently with each enantiomer, leading to different retention times and allowing for their separation gcms.cznih.gov. No specific studies detailing the chiral separation of 2-heptyl benzoate enantiomers have been identified in the literature. A successful separation would allow for the determination of the enantiomeric ratio in a sample, which can be crucial in flavor, fragrance, and authenticity studies.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of a compound, confirming its identity and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. For 2-heptyl benzoate, the spectra would show characteristic signals for the aromatic protons of the benzoate group and the aliphatic protons of the 2-heptyl chain.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-heptyl benzoate would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group of the ester.

While experimental spectra for 2-heptyl benzoate are not widely available in public databases, the expected spectral features can be predicted based on its structure.

| Type | Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic | Ortho-protons (C₆H₅) | ~8.0 | ~130 |

| Aromatic | Meta/Para-protons (C₆H₅) | ~7.4-7.6 | ~128-133 |

| Aliphatic | Methine proton (-CH-) | ~5.1 | ~72 |

| Aliphatic | Methylene protons (-CH₂-) | ~1.3-1.7 | ~22-38 |

| Aliphatic | Methyl protons (-CH₃) | ~0.9-1.3 | ~14-23 |

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3070-3030 | C-H Stretch | Aromatic Ring |

| ~2960-2850 | C-H Stretch | Aliphatic Chain |

| ~1720 | C=O Stretch | Ester Carbonyl |

| ~1270 and ~1110 | C-O Stretch | Ester Linkage |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for identifying the chemical environment of each carbon atom within a molecule. For 2-Heptanol (B47269), benzoate, the spectrum reveals distinct signals for the carbonyl carbon, the aromatic carbons of the benzoate group, and the aliphatic carbons of the 2-heptyl chain. Due to the molecule's asymmetry, each of the 14 carbon atoms is chemically unique and should, in principle, produce a distinct peak.

The chemical shifts (δ) are influenced by the local electronic environment. The ester carbonyl carbon is significantly deshielded and appears furthest downfield. The carbons of the aromatic ring appear in a characteristic region, with the carbon attached to the ester group (ipso-carbon) showing a distinct shift from the others. The carbon of the heptyl chain bonded to the oxygen atom (C-2) is also deshielded, while the remaining aliphatic carbons appear at higher field strengths. Predicted chemical shifts provide a reference for the identification of the compound. libretexts.orgwisc.edudocbrown.info

| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 165-175 |

| Aromatic C1 (ipso, C-O) | 129-132 |

| Aromatic C2/C6 (ortho) | 129-130 |

| Aromatic C3/C5 (meta) | 128-129 |

| Aromatic C4 (para) | 132-134 |

| Heptyl C2 (CH-O) | 70-80 |

| Heptyl C1 (CH₃) | 20-25 |

| Heptyl C3 (CH₂) | 35-40 |

| Heptyl C4 (CH₂) | 24-28 |

| Heptyl C5 (CH₂) | 30-35 |

| Heptyl C6 (CH₂) | 22-26 |

| Heptyl C7 (CH₃) | 13-15 |

Infrared (IR) Spectroscopy (e.g., Vapor Phase IR)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The vapor phase IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. spectrabase.com

Key diagnostic peaks include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1720-1740 cm⁻¹.

C-O Stretch: A strong band corresponding to the stretching vibration of the ester C-O bond, found in the 1250-1300 cm⁻¹ region.

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ are indicative of the C-H bonds on the benzene (B151609) ring.

Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic ring.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the heptyl group's CH₃ and CH₂ moieties.

Mass Spectrometry Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Under electron ionization (EI), this compound (molecular weight 220.31 g/mol ) forms a molecular ion (M⁺•) at m/z 220. This ion then undergoes characteristic fragmentation, providing clues to its structure. nist.gov

The fragmentation of benzoate esters is well-documented. libretexts.orgpharmacy180.com The most prominent fragmentation pathway involves the cleavage of the C-O bond, leading to the formation of the highly stable benzoyl cation.

Benzoyl Cation (m/z 105): This is often the base peak in the spectrum and results from the loss of the 2-heptoxy radical. Its formation is a strong indicator of a benzoate structure.

Phenyl Cation (m/z 77): The benzoyl cation can further lose a molecule of carbon monoxide (CO) to form the phenyl cation. pharmacy180.com

McLafferty Rearrangement: A common fragmentation pathway for esters with sufficiently long alkyl chains. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, which would result in the loss of a neutral pentene molecule (C₅H₁₀) and the formation of a radical cation at m/z 150.

Alkyl Chain Fragmentation: The 2-heptyl cation (m/z 99) may be observed, though it is less stable than the benzoyl cation. Further fragmentation of the heptyl group can also occur. chemguide.co.ukwhitman.edu

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 220 | [C₁₄H₂₀O₂]⁺• | Molecular Ion (M⁺•) |

| 123 | [C₇H₅O₂H₂]⁺ | Protonated Benzoic Acid (from rearrangement) |

| 105 | [C₇H₅O]⁺ | Benzoyl Cation (Base Peak) |

| 77 | [C₆H₅]⁺ | Phenyl Cation (from loss of CO from m/z 105) |

Advanced Characterization of Catalytic Materials for Synthesis

The synthesis of this compound, typically via esterification, relies on efficient catalysts. Heterogeneous solid acid catalysts, such as zeolites or sulfonated carbons, are often preferred for their ease of separation and reusability. aip.orgmdpi.comdntb.gov.ua Characterizing these materials is crucial for understanding their activity, selectivity, and stability.

Surface Area and Porosity Analysis (e.g., BET)

The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of a solid material through the physical adsorption of a gas (typically nitrogen) at low temperatures. c2cat.euwikipedia.org For heterogeneous catalysts, a high surface area is generally desirable as it often correlates with a greater number of accessible active sites, which can lead to higher reaction rates. researchgate.netiitk.ac.in Porosity analysis provides information on the pore volume and pore size distribution, which are critical for reactant diffusion to and product diffusion from the active sites, especially with bulky molecules like 2-heptanol and benzoic acid. researchgate.net

| Catalyst Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

|---|---|---|---|

| Sulfonated Carbon (from vermicelli) | 18.1 | N/A | researchgate.net |

| Sulfonated Carbon (from lignin) | 4.31 | N/A | acs.org |

| ZSM-5 Zeolite | Varies with Si/Al ratio | Varies | semanticscholar.org |

| CaO/Silica Gel | 40-100 | ~0.4 | researchgate.net |

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Structural and Elemental Analysis

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for the structural and elemental analysis of catalytic materials.

XRD is used to identify the crystalline phases present in the catalyst. It can confirm the successful synthesis of a desired crystal structure (e.g., a specific zeolite framework), determine the crystallite size, and assess the catalyst's structural stability after the reaction. aip.orgresearchgate.net

XPS is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical (oxidation) state of the elements on the catalyst's surface (typically the top 1-10 nm). mdpi.com This is vital for understanding the nature of the active sites, such as the state of metal ions in a zeolite or the presence of sulfonic acid groups on a carbon support. bohrium.comresearchgate.netresearchgate.net

| Technique | Primary Information Obtained | Application in Esterification Catalyst Analysis |

|---|---|---|

| XRD | Crystalline structure, phase identification, crystallite size, lattice parameters. | Confirming zeolite framework integrity; checking for phase changes after use; estimating particle size of supported metals. researchgate.net |

| XPS | Surface elemental composition, oxidation states, chemical environment of surface atoms. | Quantifying surface acid groups (-SO₃H); determining the oxidation state of active metals; analyzing surface contamination or deactivation. mdpi.combeilstein-journals.org |

Thermogravimetric Analysis (TGA-STA) and Temperature-Programmed Desorption (TPD)

Thermal analysis techniques are essential for evaluating the stability and acidic properties of catalysts.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the catalyst, quantify the amount of functional groups (e.g., by observing the mass loss corresponding to the decomposition of sulfonic acid groups), and analyze coke deposition on used catalysts. acs.orgrsc.org

Temperature-Programmed Desorption (TPD) , commonly using ammonia as a probe molecule (NH₃-TPD), is used to characterize the acidity of solid catalysts. The catalyst is saturated with ammonia, and then heated in an inert gas flow. The desorbed ammonia is detected as a function of temperature. The total amount of desorbed ammonia correlates to the total number of acid sites, while the desorption temperature indicates the strength of these sites (ammonia desorbing at higher temperatures corresponds to stronger acid sites). This information is critical as both the number and strength of acid sites influence catalytic activity in esterification. semanticscholar.orgyoutube.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its geometry, stability, and reactivity. northwestern.edu These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons within the molecule and the corresponding energy levels. northwestern.edu

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For a flexible molecule like 2-heptanol (B47269), benzoate (B1203000), DFT can be employed to explore its conformational landscape, identifying the most stable three-dimensional arrangements of its atoms.

The conformational flexibility of 2-heptanol, benzoate arises primarily from the rotation around several key single bonds: the C-O bond of the ester group, the C-C bonds within the heptyl chain, and the bond connecting the heptyl chain to the ester oxygen. DFT calculations would involve systematically rotating these bonds and calculating the energy of the resulting conformer to map out the potential energy surface. lsu.edu The goal is to locate the energy minima, which correspond to stable conformations. lsu.edu

τ1 (C-O-C-C): Rotation around the ester C-O bond, influencing the orientation of the heptyl group relative to the benzoate group.

τ2 (O-C-C-C): Rotation around the first C-C bond of the heptyl chain.

τ3, τ4, etc.: Rotations around subsequent C-C bonds in the heptyl chain, leading to various folded and extended conformers.

DFT studies on similar molecules, such as other esters or substituted phenols, have shown that the most stable conformers are those that minimize steric hindrance and optimize electronic interactions like hyperconjugation. researchgate.netscribd.com In the case of this compound, it is expected that extended-chain conformations of the heptyl group would be energetically favored in the gas phase, while the orientation of the benzoate ring would be influenced by crystal packing forces in the solid state.

| Conformer | Key Dihedral Angles (τ1, τ2) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| A | ~180°, ~180° | 0.00 | Global minimum, fully extended heptyl chain. |

| B | ~180°, ~60° | +5.2 | Gauche interaction in the heptyl chain. |

| C | ~0°, ~180° | +12.5 | Steric hindrance between the heptyl and benzoate groups. |

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be used to interpret experimental spectra or to identify unknown compounds. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. By calculating the harmonic frequencies and applying appropriate scaling factors, a theoretical IR spectrum can be generated that often shows good agreement with experimental data. For this compound, key predicted peaks would include the C=O stretch of the ester, the C-O stretches, C-H stretches of the aromatic ring and the alkyl chain, and the aromatic C=C bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts and coupling constants. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts (e.g., ¹H and ¹³C) can be determined. These predictions are invaluable for assigning peaks in experimental NMR spectra and for confirming the structure of a molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. The calculations yield the excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum. For this compound, the predicted absorptions would primarily be due to π → π* transitions within the benzoate ring.

| Spectroscopic Technique | Predicted Feature | Value | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency | ~1720 cm⁻¹ | C=O stretch |

| IR | Vibrational Frequency | ~1270 cm⁻¹ | Ester C-O stretch |

| ¹³C NMR | Chemical Shift | ~166 ppm | Carbonyl Carbon |

| ¹H NMR | Chemical Shift | ~7.4-8.1 ppm | Aromatic Protons |

| UV-Vis | λ_max | ~230 nm | π → π* transition |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of larger systems, including the molecule's interactions with its environment.

In liquid or solid states, the properties of this compound are governed by intermolecular interactions. Molecular dynamics (MD) simulations can model the behavior of a large ensemble of molecules over time, providing insights into these interactions. The primary intermolecular forces at play for this compound would be:

Van der Waals forces: These are the dominant interactions, particularly due to the long heptyl chain and the aromatic ring.

Dipole-dipole interactions: The ester group possesses a significant dipole moment, leading to electrostatic interactions between molecules.

MD simulations can be used to calculate properties such as the radial distribution function, which describes the packing of molecules, and thermodynamic properties like the heat of vaporization. Studies on similar binary mixtures containing benzoates and alcohols highlight the importance of both dispersive and dipolar interactions. researchgate.netresearchgate.net

| Interaction Type | Description | Estimated Energy (kJ/mol) |

|---|---|---|

| Van der Waals (Dispersion) | Temporary fluctuations in electron density. Significant for the alkyl chain and aromatic ring. | 5 - 20 |

| Dipole-Dipole | Interaction between the permanent dipoles of the ester groups. | 2 - 10 |

Reaction Mechanism Modeling for Synthesis and Degradation Pathways

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including the synthesis and degradation of this compound. By modeling the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and the activation energies for each step.

Synthesis: The most common synthesis route for this compound is the Fischer esterification of benzoic acid with 2-heptanol, typically in the presence of an acid catalyst. Computational modeling can be used to investigate the reaction mechanism, including the protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, and the subsequent dehydration steps. Kinetic modeling based on calculated activation energies can help in optimizing reaction conditions. dnu.dp.ua

Degradation: The degradation of this compound can occur through several pathways, with hydrolysis of the ester bond being a primary route, yielding benzoic acid and 2-heptanol. Further degradation, particularly in biological or environmental systems, would involve the breakdown of the benzoate ring. The aerobic degradation of benzoate often proceeds through the formation of catechol, followed by ring cleavage. nih.govnih.gov Computational modeling can help to map out these complex degradation pathways and to predict the lifetimes of the intermediates. ethz.ch

| Step | Description | Hypothetical Activation Energy (kJ/mol) |

|---|---|---|

| 1 | Protonation of the carbonyl oxygen. | 25 |

| 2 | Nucleophilic attack by water. | 60 |

| 3 | Proton transfer. | 15 |

| 4 | Elimination of 2-heptanol. | 45 |

Transition State Analysis of Esterification Processes

The synthesis of this compound typically proceeds via the esterification of benzoic acid with 2-heptanol. Computational chemistry provides powerful tools to investigate the mechanism of this reaction, particularly through the analysis of the transition state (TS). The esterification of carboxylic acids with alcohols is a reversible and often slow reaction that is typically catalyzed by an acid.

Kinetic and modeling studies on the esterification of benzoic acid with alcohols such as 1-butanol (B46404) and isoamyl alcohol offer insights into the reaction mechanism and the energetics of the transition state. dnu.dp.uaresearchgate.net These studies often propose a multi-step mechanism from which the transition state can be modeled. For the acid-catalyzed esterification of benzoic acid with an alcohol, the reaction proceeds through a tetrahedral intermediate.

Key Features of the Transition State in Acid-Catalyzed Esterification:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol (2-heptanol) then acts as a nucleophile, attacking the protonated carbonyl carbon.

Tetrahedral Intermediate: This leads to the formation of a tetrahedral intermediate. The transition state for this step is crucial in determining the reaction rate.

Proton Transfer and Water Elimination: Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

Computational modeling, often employing Density Functional Theory (DFT), can be used to calculate the geometries and energies of the reactants, intermediates, transition states, and products. For the esterification of benzoic acid with 1-butyl alcohol, activation energies for the forward and reverse reactions have been calculated, providing quantitative data on the energy barrier of the transition state. dnu.dp.uaresearchgate.net

| Reaction | Activation Energy (Forward) | Activation Energy (Reverse) |

| Benzoic acid + 1-Butyl alcohol | 58.40 kJ·mol⁻¹ | 57.70 kJ·mol⁻¹ |

| Data extrapolated from studies on the esterification of benzoic acid with 1-butyl alcohol. dnu.dp.uaresearchgate.net |

This data suggests a relatively low energy barrier for the reaction, which is characteristic of many acid-catalyzed esterification processes. Similar computational analyses for 2-heptanol would likely reveal comparable energetic profiles, with potential minor variations due to the steric hindrance of the secondary alcohol.

Enzymatic Reaction Simulations for Biocatalysis

The synthesis of flavor esters, such as this compound, is increasingly utilizing enzymatic catalysis, particularly with lipases, due to the mild reaction conditions and high selectivity. nih.gov Molecular dynamics (MD) simulations are a powerful tool to understand the intricate dynamics of enzyme-substrate interactions and to elucidate the catalytic mechanism at an atomic level. dtu.dk

Simulations of lipase-catalyzed ester synthesis provide insights into:

Substrate Binding: How the alcohol (2-heptanol) and the acyl donor (a benzoate derivative) bind within the active site of the lipase (B570770).

Active Site Conformation: The conformational changes in the enzyme's active site upon substrate binding. acs.org

Catalytic Mechanism: The role of key amino acid residues in the catalytic triad (B1167595) (typically serine, histidine, and aspartate/glutamate) in facilitating the esterification reaction.

For secondary alcohols like 2-heptanol, enzymatic kinetic resolution is an important application. Lipases can exhibit high enantioselectivity, preferentially esterifying one enantiomer of a racemic alcohol. researchgate.net MD simulations can help to explain the basis of this enantioselectivity by analyzing the differential binding and reactivity of the (R)- and (S)-enantiomers within the enzyme's active site. The structure of the alcohol has a significant influence on the performance of the enzyme, with primary alcohols generally showing higher reaction rates than secondary alcohols. scielo.br

| Enzyme | Substrate | Key Simulation Insights |

| Candida antarctica Lipase B (CALB) | Flavonoids | DFT calculations on model systems can predict the regioselectivity of acylation by analyzing the formation of the tetrahedral intermediate. researchgate.net |

| Thermomyces lanuginosus Lipase (TLL) | Butyric acid, Methanol | MD simulations can reveal the correlation between the conformation and stability of the active site and the enzyme's catalytic activity in organic solvents. acs.org |

| Various Lipases | Secondary Alcohols | The chain length and structure of fatty acids used as acyl donors influence the reaction rate but may not significantly affect the enantioselectivity. researchgate.net |

These simulation studies on related systems suggest that a computational investigation of the lipase-catalyzed synthesis of this compound would involve docking studies to predict the binding pose of 2-heptanol and benzoic acid in the active site, followed by MD simulations to study the dynamics of the enzyme-substrate complex and quantum mechanics/molecular mechanics (QM/MM) calculations to model the reaction pathway.

Structure-Activity Relationship (SAR) Studies for Related Benzoate Esters

SAR in the context of alkyl benzoates can be considered from several perspectives:

Physicochemical Properties: The length and branching of the alkyl chain (in this case, the heptyl group from 2-heptanol) significantly affect properties like volatility, solubility, and skin penetration. Longer alkyl chains generally lead to decreased volatility and increased lipophilicity.

Biological Activity: For applications where biological interaction is relevant, the structure of the ester can influence its efficacy. For instance, in the context of fragrance, the size and shape of the molecule determine its interaction with olfactory receptors.

Reactivity and Stability: The structure of the alcohol moiety can influence the susceptibility of the ester to hydrolysis. Esters of secondary alcohols, like 2-heptanol, may exhibit different hydrolysis rates compared to those of primary alcohols due to steric effects around the carbonyl group.

A safety assessment of alkyl benzoates as used in cosmetics noted that similar structure-activity relationships, biological functions, and cosmetic product usage allowed for the extrapolation of data from tested alkyl benzoates to the entire group. researchgate.net This suggests that the properties and activities of this compound can be reasonably inferred from data on other C7-C13 alkyl benzoates. google.com

| Compound Class | Structural Variations | Impact on Properties/Activity |

| Alkyl Benzoates | Chain length of the alkyl group | Affects volatility, solubility, and skin penetration. cir-safety.org |

| Alkyl Benzoates | Branching of the alkyl group | Influences steric hindrance, potentially affecting reactivity and enzyme binding. scielo.br |

| Benzoate Esters | Substituents on the benzene (B151609) ring | Can alter electronic properties and biological activity. |

Environmental Fate, Transformation, and Biodegradation Dynamics

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation, occurring without the involvement of microorganisms, plays a significant role in the initial breakdown of 2-Heptanol (B47269), benzoate (B1203000) in the environment. The primary mechanisms are hydrolysis and photochemical degradation.

Hydrolysis is a key abiotic process for esters in aqueous environments. psu.edu 2-Heptanol, benzoate can be cleaved back into its parent carboxylic acid (benzoic acid) and alcohol (2-heptanol) through reaction with water. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org

Table 1: Factors Influencing Hydrolytic Degradation of Esters

| Factor | Influence on Hydrolysis Rate |

| pH | Rate increases under acidic and alkaline conditions compared to neutral pH. psu.edu |

| Temperature | Higher temperatures generally increase the rate of hydrolysis. psu.edu |

| Catalysts | Presence of acids or bases significantly accelerates the reaction. psu.edulibretexts.org |

This table provides a general overview based on established principles of ester hydrolysis.

Photochemical degradation, driven by sunlight, is another potential abiotic pathway for the transformation of this compound. Aromatic compounds, like the benzoate moiety, can absorb ultraviolet (UV) radiation, leading to their decomposition. elsevier.es While some aromatic esters are resistant to photodecomposition, others can be broken down into simpler molecules. elsevier.es

The photochemical fate of the benzoate portion is of particular interest. Dissolved organic matter (DOM) in natural waters can produce hydroxylating species when irradiated, which can then react with and degrade compounds like benzoate. rsc.org The susceptibility of this compound to photodegradation would depend on its ability to absorb ambient sunlight and the presence of photosensitizers in the environment. The 2-heptanol portion, being a saturated alcohol, is less likely to undergo direct photochemical degradation but can be oxidized by photochemically generated reactive species. researchgate.net

Microbial Biodegradation of Benzoate Moieties

Once hydrolysis cleaves this compound into benzoic acid and 2-heptanol, these products are readily available for microbial biodegradation. Benzoate, in particular, is a well-studied model compound for the microbial catabolism of aromatic compounds. csic.esfrontiersin.org Microorganisms have evolved sophisticated pathways to utilize benzoate as a carbon and energy source under both aerobic and anaerobic conditions. csic.esoup.com

In the presence of oxygen, bacteria employ several strategies to degrade benzoate. csic.esethz.ch

Classical Pathway: This common pathway involves the hydroxylation of the aromatic ring by oxygenases to form intermediates like catechol or protocatechuate. csic.esethz.ch These intermediates are then cleaved by dioxygenases, opening up the aromatic ring for further metabolism. csic.es

Hybrid Pathway (Box Pathway): Some bacteria utilize a hybrid pathway that begins with the activation of benzoate to benzoyl-CoA, similar to the anaerobic pathway. csic.es This is followed by an oxygen-dependent dearomatization and hydrolytic ring cleavage. csic.esoup.com This pathway is thought to be particularly active under low oxygen conditions. csic.es

Table 2: Comparison of Aerobic Benzoate Degradation Pathways

| Pathway | Key Initial Step | Oxygen Requirement | Key Enzymes |

| Classical | Hydroxylation of the aromatic ring | Aerobic | Oxygenases, Dioxygenases csic.es |

| Hybrid (Box) | Activation to Benzoyl-CoA | Aerobic (can be active at low oxygen) | Benzoate-CoA ligase, Benzoyl-CoA 2,3-epoxidase csic.es |

This table summarizes the main features of the two primary aerobic benzoate degradation pathways.

In the absence of oxygen, a different set of microbial pathways is responsible for benzoate degradation. ethz.ch This process is central to the anaerobic breakdown of many aromatic pollutants. pnas.org

The anaerobic degradation of benzoate is initiated by its activation to benzoyl-CoA by the enzyme benzoate-CoA ligase. csic.esfrontiersin.org The benzoyl-CoA is then dearomatized through reduction, a process that requires significant energy input. pnas.org Following ring reduction, the alicyclic ring is cleaved hydrolytically, and the resulting aliphatic compound is further metabolized through a modified β-oxidation pathway. csic.espnas.org This pathway has been observed in various anaerobic bacteria, including denitrifying, sulfate-reducing, and phototrophic bacteria. ethz.chpnas.orgfrontiersin.org

A diverse array of enzymes is crucial for the microbial breakdown of benzoate.

Benzoate-CoA Ligase (BclA/BadA): This enzyme is fundamental to both the hybrid aerobic and all anaerobic pathways. csic.esfrontiersin.org It activates benzoate by attaching a coenzyme A (CoA) molecule, forming benzoyl-CoA. csic.esoup.com This activation step is essential for the subsequent enzymatic reactions.

Benzoyl-CoA Reductase: This key enzyme in the anaerobic pathway is responsible for overcoming the stability of the aromatic ring by reducing it. frontiersin.orgpnas.org

Dioxygenases: In the classical aerobic pathway, these enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to its cleavage. csic.es

Hydrolases (e.g., 2-ketocyclohexanecarboxyl-CoA hydrolase, BoxC dihydrolase): These enzymes are involved in the hydrolytic cleavage of the ring structure in both anaerobic and hybrid aerobic pathways. csic.espnas.org

The regulation of these enzymatic systems is complex, often involving specific transcriptional regulators that sense the presence of benzoate or its metabolites, ensuring the efficient degradation of the compound. csic.es

Microorganism-Specific Degradation Capabilities (e.g., Rhodopseudomonas palustris, Rhodococcus rhodochrous)

The biodegradation of this compound is initiated by the cleavage of its ester bond, a reaction catalyzed by esterase enzymes. This hydrolysis yields benzoic acid and 2-heptanol. The subsequent degradation of these intermediates is well-documented for a variety of microorganisms.

Rhodopseudomonas palustris , a metabolically versatile bacterium, is known for its ability to degrade aromatic compounds like benzoate under anaerobic conditions. nih.govgoogle.comgoogle.com This process typically involves the conversion of benzoate to benzoyl-CoA, which is a central intermediate in the anaerobic metabolism of many aromatic compounds. wits.ac.za The benzoyl-CoA is then further broken down. wits.ac.za Studies have identified operons in R. palustris that are directly involved in dicarboxylic acid and anaerobic benzoate degradation. google.comgoogle.com

Rhodococcus rhodochrous is part of the Rhodococcus genus, which is recognized for its broad catabolic capacity toward various organic compounds, including aromatic hydrocarbons. googleapis.comwikipedia.org While specific studies on R. rhodochrous degrading this compound are not detailed, related species like Rhodococcus opacus are known to degrade benzoate. wikipedia.org The aerobic degradation of benzoate in many bacteria proceeds through hydroxylation to form catechol, which is then cleaved and funneled into central metabolic pathways. wikipedia.org Some Rhodococcus species have also been noted for their ability to remove certain environmental contaminants, although their efficacy can vary depending on the specific compound and conditions. researchgate.net

Ester Hydrolysis : An initial hydrolysis of this compound to form benzoic acid and 2-heptanol.

Aromatic Ring Degradation : The resulting benzoic acid is metabolized, either anaerobically via the benzoyl-CoA pathway (as in R. palustris) or aerobically via hydroxylation (as in many Rhodococcus species). wits.ac.zawikipedia.org

Alcohol Degradation : The 2-heptanol is oxidized and further metabolized.

Biodegradation Kinetics and Mass Balance Studies

Ready biodegradability tests are designed to assess whether a chemical can be rapidly and completely broken down by microorganisms under aerobic conditions. nih.gov For a substance to be classified as "readily biodegradable," it must typically achieve 60% degradation based on oxygen demand or CO2 evolution within a 28-day period, including a 10-day window. nih.goveuropa.eu

According to registration data submitted to the European Chemicals Agency (ECHA), a reliable study based on the OECD 301B guideline determined this compound to be readily biodegradable. europa.eu The study reported 69% biodegradation in 28 days, successfully meeting the 10-day window criterion. europa.eu It is important to note that other studies on similar benzoate esters have shown variable results, which can be influenced by factors like the substance's solubility. europa.eu As a point of reference, sodium benzoate is frequently used as a positive control in biodegradability tests and is known to be very well-degraded. cefic-lri.orgbiobasedeconomy.eueuropa.euindustrialchemicals.gov.au

Table 1: Ready Biodegradability of this compound

| Test Guideline | Result | Exposure Time | Method | Source |

|---|

During biodegradation studies, the growth and activity of the microbial population are monitored to confirm that the test substance is being utilized as a carbon and energy source. wits.ac.za This can be tracked by measuring increases in biomass, cell counts, or metabolic activity like oxygen consumption or carbon dioxide production. wits.ac.zascirp.org

In the context of this compound degradation, an initial lag phase might occur as the microbial community adapts and induces the necessary enzymes, such as esterases, to break the ester bond. csic.es Following this adaptation, a period of increased microbial growth and substrate consumption would be expected. wits.ac.zanih.gov Studies on sodium benzoate, a hydrolysis product of this compound, show a clear relationship between substrate consumption and the growth of microbial biomass. wits.ac.za The rate of degradation is often higher in systems where microbial cells are attached to a surface, forming a biofilm, compared to free-floating planktonic cells. wits.ac.za

Environmental Persistence and Mobility Assessment

Persistence: A substance's persistence is its resistance to degradation. Given that this compound is classified as readily biodegradable, its persistence in the environment is expected to be low. nih.goveuropa.eu The susceptibility of the ester bond to both biological and chemical hydrolysis means it is likely to break down into benzoic acid and 2-heptanol, which are themselves biodegradable. wits.ac.za

Mobility: The mobility of a chemical in soil and water is often predicted using its octanol-water partition coefficient (Log Kow). concawe.eu A higher Log Kow value indicates greater hydrophobicity and a stronger tendency to adsorb to soil and organic matter, which reduces its mobility in water. The computed XLogP3 for this compound is 5.1, suggesting it has a high potential to adsorb to soil and sediment. nih.gov This would limit its movement in aqueous environments. However, its degradation products, benzoic acid and 2-heptanol, may have different mobility characteristics.

Table 2: Physicochemical Properties of this compound Relevant to Environmental Mobility

| Property | Value | Interpretation | Source |

|---|---|---|---|

| Molecular Weight | 220.31 g/mol | - | PubChem nih.gov |

| XLogP3 (Log Kow) | 5.1 | High potential for adsorption to soil/sediment; low mobility in water. | PubChem nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Heptanol |

| Benzoic acid |

| Benzoyl-CoA |

| Catechol |

Non Biomedical Industrial and Specialized Chemical Applications

Role as Chemical Building Blocks and Intermediates in Organic Synthesis

2-Heptanol (B47269), benzoate (B1203000), a benzoate ester, serves as a valuable intermediate in organic synthesis due to the reactivity of its ester functional group. The core of its utility lies in the ester linkage, which can be cleaved or transformed through several fundamental reactions.

One of the primary reactions is hydrolysis , where the ester is cleaved by water, typically under acidic or basic conditions, to yield its constituent molecules: 2-heptanol and benzoic acid. This reaction allows for the release of either the alcohol or the carboxylic acid moiety, which can then be used in subsequent synthetic steps.

Another key transformation is transesterification . In this process, 2-Heptanol, benzoate can react with a different alcohol in the presence of a catalyst to form a new ester and release 2-heptanol. This allows for the synthesis of other benzoate esters that may be more difficult to prepare directly. Conversely, it can react with a different carboxylic acid to form a new 2-heptyl ester and benzoic acid.

The benzoate group itself can be a target for modification, although reactions involving the aromatic ring are less common when using it as a simple building block. The stability of the benzoate structure makes it a reliable protecting group for alcohols in multi-step syntheses. Furthermore, benzoate esters can undergo reduction using powerful reducing agents like lithium aluminum hydride to yield benzyl alcohol and 2-heptanol. The versatility of these reactions makes compounds like this compound useful precursors for a wide array of more complex molecules in the pharmaceutical, agrochemical, and specialty chemical industries. For instance, optically active 2-octyl benzoate has been synthesized from benzoic 2-octylcarbonic anhydride, demonstrating the formation of specific alkyl benzoates in synthetic pathways dss.go.th.

Applications in Polymer and Materials Science (e.g., as Plasticizer Precursors for Benzoate Esters)

Benzoate esters are a significant class of non-phthalate plasticizers used to increase the flexibility, durability, and workability of polymers, most notably polyvinyl chloride (PVC) digitellinc.com. Plasticizers function by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature of the material. While this compound itself is not cited as a major commercial plasticizer, its structural analogues, such as 2-ethylhexyl benzoate and isodecyl benzoate, are well-established in the industry google.com.

These monobenzoate esters are valued for their high solvating power, which allows them to fuse quickly with PVC at lower processing temperatures compared to some general-purpose plasticizers indusvalleychemical.comspecialchem.com. This efficiency can lead to reduced energy consumption and faster production cycles. Benzoate plasticizers are utilized in a variety of demanding applications where performance and stability are critical.

Key applications for benzoate plasticizers include:

Resilient Flooring: In vinyl flooring, they contribute to durability, stain resistance, and ease of maintenance.

Adhesives and Sealants: Their compatibility with various polymers makes them effective in formulating adhesives and caulks with good flexibility and adhesion indusvalleychemical.com.

Inks and Coatings: They can be used to modify the properties of inks and polymer coatings.

The increasing regulatory scrutiny of certain phthalate plasticizers has driven the demand for safer alternatives, making benzoate esters an attractive option for manufacturers in food packaging, medical devices, and consumer goods researchgate.netspecialchem.com. Research continues into novel benzoate plasticizers, such as benzoate-acetate glycerol esters, to further enhance performance and environmental profiles google.com.

| Plasticizer Type | Example Compound | Key Properties | Primary Polymer Application |

|---|---|---|---|

| Monobenzoates | 2-Ethylhexyl Benzoate | High Solvating Power, Fast Fusing, Good Stain Resistance | Polyvinyl Chloride (PVC) |

| Dibenzoates | Diethylene Glycol Dibenzoate | Low Volatility, Good Compatibility | PVC, Polyvinyl Acetate (B1210297) (PVA) |

| Terephthalates | Di-2-ethylhexyl terephthalate (DOTP) | General Purpose, Low Volatility | PVC |

| Citrates | Tributyl Citrate (TBC) | Non-toxic, Biodegradable | Food Packaging, Medical Devices |

Usage in the Formulation of Flavors and Fragrances (excluding specific sensory profiles or human use levels)

The flavor and fragrance industry relies on a diverse palette of chemical compounds to create scents and tastes, with esters being a particularly important class. Both constituent parts of this compound—the alcohol (2-heptanol) and the benzoate moiety—have relevance in this sector.

2-Heptanol itself is recognized as a flavor and fragrance agent thegoodscentscompany.com. Alcohols are fundamental components in many formulations, acting as solvents or contributing their own characteristic notes. Similarly, various benzoate esters are widely used for their association with pleasant floral and fruity aromas labassociates.com. For example, methyl benzoate is a key component in the scent of lilies, while benzyl benzoate is found naturally in the essential oils of plants like cinnamon and ylang-ylang nih.govfrontiersin.orgnist.gov. Heptyl benzoate (the straight-chain isomer of 2-heptyl benzoate) is also listed as a fragrance ingredient thegoodscentscompany.comnih.gov.

Given that both the alcohol and acid-derived portions of the molecule are used in the industry, this compound is structurally suited for use as a fragrance component. Esters are often synthesized to combine and modify the olfactory properties of their parent alcohol and carboxylic acid, resulting in a unique scent profile. The formulation of complex fragrances involves blending numerous individual substances, and compounds like this compound can be used to build specific accords or add unique nuances to a final product.

Benzoate esters are a recognized class of biogenic volatile organic compounds (BVOCs) found in a variety of plants, where they contribute to the characteristic aroma of flowers and fruits. While the specific presence of this compound in nature is not widely documented, numerous studies have identified structurally similar alkyl benzoates as significant components of plant volatile profiles.

For instance, methyl benzoate has been identified as a key aroma compound in fruits such as kiwifruit and mangoes frontiersin.orgnih.gov. Ethyl benzoate is another common volatile ester found in the floral scents of more than twenty different plant families researchgate.net. Furthermore, benzyl benzoate has been characterized as a major constituent (95.3%) in the essential oil of one chemotype of cinnamon (Cinnamomum verum) digitellinc.com.

The biosynthesis of these esters in plants is typically catalyzed by alcohol acyltransferase (AAT) enzymes, which transfer an acyl group from an acyl-CoA donor to an alcohol substrate nih.gov. The presence of various alcohols and benzoyl-CoA in plant tissues can therefore lead to the formation of a range of benzoate esters. The identification of these related compounds across a wide botanical spectrum suggests that benzoate esters are a common, if not universal, component of plant chemical signaling and aroma profiles.

| Benzoate Ester | Natural Source Example | Reference |

|---|---|---|

| Methyl Benzoate | Kiwifruit, Mango | frontiersin.orgnih.gov |

| Ethyl Benzoate | Various plant families (floral scent) | researchgate.net |

| Benzyl Benzoate | Cinnamomum verum (Cinnamon) | digitellinc.com |

The complex aromatic profiles of fermented products like cheese and alcoholic beverages are the result of intricate biochemical transformations of raw materials by microorganisms. Esters are a major group of volatile compounds that are formed during fermentation and ripening, contributing significantly to the final flavor, often imparting desirable fruity notes srce.hrucdavis.edu.

Ester synthesis in these products is primarily an enzymatic process catalyzed by microbial esterases or alcohol acyltransferases mdpi.com. These enzymes facilitate the esterification of alcohols with carboxylic acids (or their activated forms, like acyl-CoA). The specific types and concentrations of esters produced depend on the microbial strains used, the available precursors (alcohols and acids), and the ripening conditions (pH, temperature, time) cambridge.org.